molecular formula C10H18O2 B1669407 4-Cyclohexylbutyric acid CAS No. 4441-63-8

4-Cyclohexylbutyric acid

Cat. No. B1669407
Key on ui cas rn: 4441-63-8
M. Wt: 170.25 g/mol
InChI Key: UVZMNGNFERVGRC-UHFFFAOYSA-N
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Patent
US06380230B1

Procedure details

50 g of 4-cyclohexanebutyric acid are refluxed for 4 hours in 160 ml of thionyl chloride. After evaporation of the excess thionyl chloride, the expected product is distilled off. b.p.=70-80° C. at 400 Pa.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O)[CH2:3][CH2:2]1.S(Cl)([Cl:15])=O>>[CH:4]1([CH2:7][CH2:8][CH2:9][C:10]([Cl:15])=[O:12])[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1CCC(CC1)CCCC(=O)O
Name
Quantity
160 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the excess thionyl chloride
DISTILLATION
Type
DISTILLATION
Details
the expected product is distilled off

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)CCCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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